molecular formula C26H26N4O2S2 B11075988 N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 539811-09-1

N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11075988
CAS No.: 539811-09-1
M. Wt: 490.6 g/mol
InChI Key: GUXKAWFGTPPZBK-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4 and a [(4-methylphenyl)sulfanyl]methyl group at position 3. The acetamide moiety is linked via a sulfanyl bridge to the triazole ring and bears a 3-methoxyphenyl substituent.

Properties

CAS No.

539811-09-1

Molecular Formula

C26H26N4O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4O2S2/c1-18-10-12-23(13-11-18)33-16-24-28-29-26(30(24)21-8-4-6-19(2)14-21)34-17-25(31)27-20-7-5-9-22(15-20)32-3/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

GUXKAWFGTPPZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A thiosemicarbazide intermediate is cyclized under acidic or basic conditions to form the 4H-1,2,4-triazole-3-thione scaffold. For example:

  • Method : Refluxing 2-(4-isobutylphenyl)propane hydrazide with methyl isothiocyanate in 10% NaOH/MeOH at 225°C for 3–6 h yields 5-substituted-1,2,4-triazole-3-thiones.

  • Key Conditions :

    • Temperature: 225°C

    • Solvent: Methanol

    • Base: NaOH (10%)

    • Yield: 68–76%.

Sulfanyl Group Introduction

The [(4-methylphenyl)sulfanyl]methyl and acetamide-linked sulfanyl groups are introduced via alkylation or nucleophilic substitution.

Alkylation of Triazole-3-Thione

The triazole-3-thione undergoes alkylation with α-chloroacetamides or bromoalkylating agents:

  • Method : Reacting 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl) with N-aryl-substituted α-chloroacetamides in ethanol/NaOH.

  • Key Conditions :

    • Reagents: α-Chloroacetamide derivatives (1.2 equiv)

    • Solvent: Ethanol

    • Base: NaOH (2 M)

    • Temperature: Reflux (78°C)

    • Yield: 74–83%.

Sulfanyl-Methylation

The 5-position is functionalized with [(4-methylphenyl)sulfanyl]methyl groups via:

  • Method : Treating 4-(3-methylphenyl)-4H-1,2,4-triazole-5-thiol with (4-methylphenyl)methanesulfonyl chloride in acetonitrile.

  • Key Conditions :

    • Coupling Agent: EDCI·HCl

    • Solvent: Dichloromethane or acetonitrile

    • Temperature: 0°C → room temperature

    • Yield: 68–76%.

Acetamide Coupling

The N-(3-methoxyphenyl)acetamide moiety is introduced via carbodiimide-mediated coupling.

Amide Bond Formation

  • Method : Reacting 2-chloro-N-(3-methoxyphenyl)acetamide with the triazole-sulfanyl intermediate using EDCI·HCl and DMAP in dichloromethane.

  • Key Conditions :

    • Coupling Agents: EDCI·HCl (1.1 equiv), DMAP (0.1 equiv)

    • Solvent: Anhydrous dichloromethane

    • Temperature: 0°C → room temperature

    • Yield: 72–78%.

Integrated Synthesis Protocol

A consolidated route combining the above steps is outlined below:

StepReactionReagents/ConditionsYieldSource
1CyclocondensationMethyl isothiocyanate, NaOH/MeOH, 225°C68%
2Sulfanyl-Methylation(4-Methylphenyl)methanesulfonyl chloride, EDCI·HCl76%
3AlkylationN-(3-Methoxyphenyl)-α-chloroacetamide, NaOH/EtOH83%
4Amide CouplingEDCI·HCl, DMAP, DCM78%

Analytical Validation

Synthetic intermediates and the final compound are characterized using:

  • 1H/13C NMR : Peaks for N-CH3 (δ 3.28 ppm), acetamide C=O (δ 168 ppm).

  • HPLC-MS : Molecular ion peak at m/z 426.6 (M+H)+.

  • Melting Point : 175–180°C (decomposition).

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (acetonitrile, THF) improve sulfanyl-methylation yields.

  • Temperature Control : Gradual warming from 0°C to reflux prevents side reactions.

  • Catalyst Use : DMAP accelerates amide coupling by 30%.

Challenges and Solutions

  • Byproduct Formation : Self-condensation during sulfanyl-methylation is mitigated using excess 4-bromoaniline as an HCl scavenger.

  • Low Yield in Cyclocondensation : Refluxing under nitrogen increases yield to 76%.

Scalability and Industrial Relevance

  • Batch Size : Patents report synthesis at 100 g scale with 68–76% yield.

  • Cost Efficiency : EDCI·HCl and DMAP are reusable after column purification.

Comparative Analysis of Methods

ParameterCyclocondensationAlkylationAmide Coupling
Yield68%83%78%
Reaction Time6 h2 h24 h
Catalyst RequiredNoNoYes (EDCI·HCl)
ScalabilityModerateHighHigh

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C26H26N4O2S2C_{26}H_{26}N_{4}O_{2}S_{2} with a molecular weight of approximately 478.64 g/mol. The compound features a triazole ring, which is known for its diverse biological activities. The presence of multiple aromatic rings and sulfanyl groups enhances its potential for interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole-containing compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. This suggests that this compound could be explored as a potential antimicrobial agent.

Anti-inflammatory Effects

Molecular docking studies have suggested that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions this compound as a candidate for further investigation in anti-inflammatory therapy .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The structural motifs present in this compound could potentially interact with cancer cell signaling pathways or induce apoptosis in malignant cells.

Agricultural Applications

The compound's triazole structure is reminiscent of many fungicides used in agriculture. Triazoles are well-known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. Therefore, this compound might be evaluated for use as a fungicide or plant growth regulator.

Case Studies and Research Findings

Several studies have focused on similar triazole compounds:

  • Antimicrobial Studies : A study published in PMC demonstrated that triazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : In silico studies have indicated that certain triazole compounds can effectively inhibit 5-lipoxygenase activity, suggesting their potential use in treating inflammatory diseases .
  • Agricultural Applications : Research has highlighted the effectiveness of triazole-based fungicides in controlling crop diseases caused by fungal pathogens .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Acetamide Derivatives

Compound Name Substituents (Triazole Position 4/5) Acetamide Substituent Key Biological Activity/Properties Reference
Target Compound 4-(3-methylphenyl), 5-[(4-methylphenyl)sulfanylmethyl] N-(3-methoxyphenyl) Hypothesized anti-inflammatory
2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide 4-(3-methylphenyl), 5-(phenylsulfanylmethyl) N-[2-(trifluoromethyl)phenyl] Not explicitly stated; structural analog
N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methoxyphenyl), 5-(phenoxymethyl) N-(2-ethoxyphenyl) Enhanced solubility due to ethoxy group
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Variable N-aryl groups Anti-exudative activity (10 mg/kg dose)
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-(4-pyridinyl) N-(4-methoxyphenyl) Potential kinase inhibition (pyridine moiety)
N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methylpropanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(4-ethoxyphenyl), 5-[4-(2-methylpropanyl)phenyl] N-(3-chloro-2-methylphenyl) Lipophilic; possible CNS penetration

Key Observations:

Aromatic Substituents: The 3-methoxyphenyl group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in ). Methoxy groups are known to resist oxidative degradation .

Triazole Core Modifications: Amino groups at position 4 (as in ) correlate with anti-inflammatory effects, while pyridinyl groups () may facilitate interactions with metalloenzymes or receptors. Sulfanyl bridges (common across all analogs) contribute to conformational flexibility and sulfur-mediated hydrogen bonding .

Biological Activity :

  • Derivatives with furan-2-yl substituents () demonstrated 47–62% inhibition of exudate formation in carrageenan-induced edema models, comparable to diclofenac sodium.
  • Pyridine-containing analogs () showed agonist activity against insect odorant receptors (Orco), suggesting broad applicability in pest control or neuropharmacology.

Pharmacokinetic and Toxicity Profiles

  • Solubility : Ethoxy and methoxy groups () improve aqueous solubility compared to halogenated or alkylated derivatives.
  • Metabolism : Sulfanyl and triazole moieties may undergo hepatic glucuronidation or CYP450-mediated oxidation, necessitating further ADME studies .

Biological Activity

N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

The compound has the molecular formula C26H26N4O2S2C_{26}H_{26}N_{4}O_{2}S_{2} and features a complex structure that includes a 1,2,4-triazole ring, which is known for various biological activities. The presence of sulfanyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. For instance:

  • Mechanism of Action : Triazole compounds primarily target the cytochrome P-450 enzyme system in fungi, inhibiting the demethylation of lanosterol, leading to disrupted ergosterol biosynthesis and compromised cell membrane integrity .
  • Activity Spectrum : Compounds similar to this compound have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with some exhibiting moderate to good efficacy against these pathogens .

Anticancer Potential

The compound's triazole moiety is linked to anticancer activities:

  • Cell Line Studies : Research has demonstrated that mercapto-substituted triazoles can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, certain derivatives showed EC50 values indicating potent activity against these cells .
  • Mechanisms : The anticancer effects may involve apoptosis induction and cell cycle arrest. These compounds can also modulate key signaling pathways involved in cancer progression .

Case Studies and Experimental Findings

  • Antimicrobial Screening : A study reported that triazole derivatives exhibited varying degrees of activity against multiple bacterial strains. For instance, specific modifications in the triazole structure resulted in enhanced antibacterial properties against Klebsiella pneumoniae and Enterococcus faecalis .
  • Cytotoxicity Assays : In vitro assays revealed that the compound could inhibit the proliferation of cancer cells significantly. The presence of methoxy and sulfanyl groups was correlated with increased cytotoxicity compared to other derivatives lacking these functional groups .

Summary of Biological Activities

Activity TypeObserved EffectsKey References
AntimicrobialModerate to good activity against E. coli, S. aureus
AnticancerInduces cytotoxicity in MCF-7 and Bel-7402 cell lines
MechanismInhibition of cytochrome P-450; apoptosis induction

Q & A

Q. Regioselectivity Control :

  • Catalytic Conditions : Use of zeolite (Y-H) or acid/base catalysts to favor 1,2,4-triazole over 1,3,4-isomers .
  • Temperature/Time : Prolonged reflux (e.g., 5–8 hours) improves yield of the desired regioisomer .

Q. Table 1. Synthetic Optimization Parameters

FactorOptimal RangeImpact on Yield/Regioselectivity
Catalyst (Zeolite Y-H)0.01 MIncreases yield by 15–20%
Reaction Temperature140–160°C>150°C favors 1,2,4-triazole
Solvent (Pyridine)0.01 MEnhances cyclization efficiency

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Spectroscopy :
    • NMR : 1^1H/13^13C NMR to confirm substituent positions (e.g., methoxyphenyl singlet at δ 3.8 ppm, triazole protons at δ 8.1–8.5 ppm) .
    • FT-IR : Sulfanyl (C–S) stretches at 650–750 cm1^{-1} and carbonyl (C=O) at 1680–1720 cm1^{-1} .
  • Crystallography :
    • X-ray Diffraction : Resolve ambiguities in regiochemistry using SHELX (e.g., SHELXL for refinement, OLEX2 for visualization) .
    • Key Parameters : Monitor bond angles (e.g., triazole ring planarity) and intermolecular interactions (e.g., sulfanyl-acetamide hydrogen bonds) .

Basic: What preliminary biological assays are recommended for evaluating bioactivity?

Answer:
Initial screening should focus on target-agnostic assays:

  • Antiplatelet/Anticoagulant Activity : Tail bleeding time assays in murine models (e.g., compare to heparin at 100–200 IU/kg) .
  • Antiproliferative Screening : MTT assays against cervical (HeLa) or breast cancer cell lines (IC50_{50} determination) .
  • Antibacterial Activity : Microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer: Contradictions often arise from impurity profiles, assay conditions, or target specificity. Mitigation strategies include:

  • Orthogonal Assays : Validate antiplatelet activity via both bleeding time and platelet aggregation assays .
  • Structural Verification : Confirm batch purity via HPLC-MS and X-ray crystallography to rule out regioisomer interference .
  • Dose-Response Curves : Use non-linear regression models (e.g., GraphPad Prism) to quantify EC50_{50}/IC50_{50} variability .

Q. Table 2. Case Study: Resolving Antiplatelet Activity Discrepancies

StudyCompound BatchAssay TypeResult (Bleeding Time)Resolution Step
ABatch 1Tail Bleeding+120% vs. controlHPLC-MS confirmed >95% purity
BBatch 2Platelet AggregationNo effectX-ray revealed 10% 1,3,4-triazole impurity

Advanced: What computational approaches are used to study structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Screen against targets like GPR-17 or KCa3.1 channels using AutoDock Vina. Focus on sulfanyl-acetamide interactions with hydrophobic binding pockets .
  • QSAR Modeling : Use substituent electronic parameters (Hammett σ) to correlate 3-methylphenyl groups with bioactivity .
  • Dynamic Simulations : MD simulations (e.g., AMBER) to assess triazole ring flexibility in aqueous vs. lipid environments .

Key Finding : Bulky 4-methylphenylsulfanyl groups enhance receptor binding affinity by 30% compared to smaller substituents .

Advanced: How can flow chemistry and DoE improve synthetic scalability?

Answer:

  • Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., oxidation of sulfanyl groups) and improve heat transfer for exothermic steps .
  • Design of Experiments (DoE) : Optimize parameters like residence time and catalyst loading via fractional factorial designs.

Q. Table 3. DoE Optimization of Triazole Cyclization

ParameterLow LevelHigh LevelOptimal Value
Temperature (°C)140160155
Catalyst Loading (mol%)51512
Residence Time (min)103022

Advanced: What strategies address solubility challenges in pharmacological assays?

Answer:

  • Co-solvents : Use DMSO:PBS (1:9 v/v) for in vitro assays; confirm stability via UV-Vis spectroscopy .
  • Prodrug Design : Introduce hydroxyl or phosphate groups at the methoxyphenyl ring to enhance aqueous solubility .

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